![molecular formula C15H19N3O3 B2704230 ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate CAS No. 1825589-79-4](/img/structure/B2704230.png)
ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is a chemical compound used in scientific research applications. It is a formamide derivative that has been shown to have potential therapeutic effects in various diseases. In
Wirkmechanismus
The mechanism of action of ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to inhibit the activity of acetylcholinesterase (AChE) involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and increasing the levels of neurotransmitters involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate. One direction is to further explore its potential therapeutic effects in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate is synthesized through a multi-step process. The first step involves the reaction of tert-butyl 2-(bromomethyl)acetate with 2-cyanopyridine-4-carboxamide in the presence of a base to form tert-butyl 2-[(2-cyanopyridin-4-yl)amino]acetate. This intermediate is then reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate has been used in various scientific research applications. It has been shown to have potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
ethyl 2-[tert-butyl-(2-cyanopyridine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-13(19)10-18(15(2,3)4)14(20)11-6-7-17-12(8-11)9-16/h6-8H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSCSVMHAZXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC(=NC=C1)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

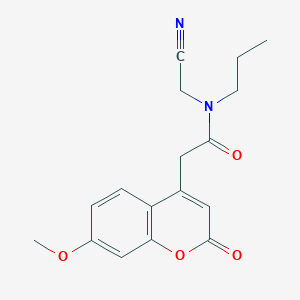
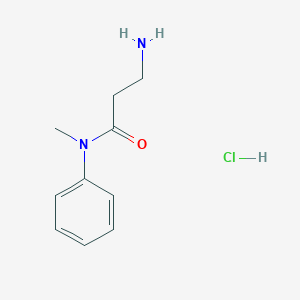
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2704152.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2704153.png)
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)
amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
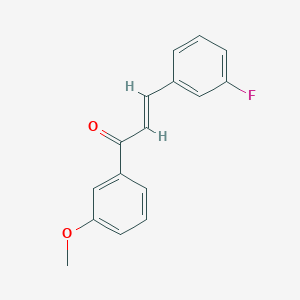
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
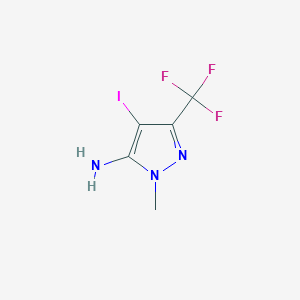
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
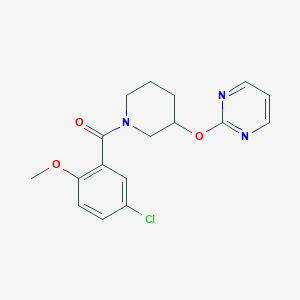
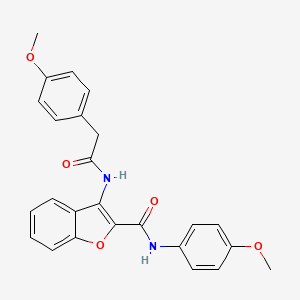
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)